Glycylglycine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[(2-aminoacetyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBAZQDEMYQPJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

556-50-3 (Parent) |

Source

|

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065342 |

Source

|

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-60-4, 23851-28-7 |

Source

|

| Record name | Glycylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23851-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylglycine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-glycylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Glycylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylglycine hydrochloride, the hydrochloride salt of the simplest dipeptide, glycylglycine, is a fundamental molecule in biochemical research and pharmaceutical development. Its well-defined structure and properties make it an invaluable tool as a buffering agent, a building block in peptide synthesis, and a model compound for studying peptide and protein characteristics. This technical guide provides a comprehensive overview of the core chemical, physical, and spectroscopic properties of this compound, complete with detailed experimental protocols and workflow visualizations to support laboratory applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is the salt formed between the dipeptide glycylglycine and hydrochloric acid.[1] This salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of biochemical applications.[1]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-Aminoacetamido)acetic acid hydrochloride | [1] |

| Synonyms | Gly-Gly·HCl, Diglycine hydrochloride | [1][2] |

| Molecular Formula | C₄H₉ClN₂O₃ | [3] |

| Molecular Weight | 168.58 g/mol | [3] |

| CAS Number | 13059-60-4 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| pKa (of Glycylglycine) | 3.14 (at 25°C) | [4] |

Table 2: Physical and Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 128 - 133°C | [5] |

| Solubility in Water | Soluble | [1] |

| Crystal System (Monohydrate) | Monoclinic | [6] |

| Space Group (Monohydrate) | P2₁/c | [6] |

| Density (calculated, Monohydrate) | 1.513 g/cm³ | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features/Peaks | Reference(s) |

| ¹H NMR (in D₂O) | δ (ppm): ~3.8-4.0 (singlets for α-CH₂ groups) | [1] |

| ¹³C NMR | Peaks corresponding to carbonyl and α-carbon atoms. | [4] |

| FT-IR (KBr disc) | Characteristic peaks for C=O (amide I), N-H bend (amide II), C-N stretch, and O-H stretch. | [7] |

Experimental Protocols

Synthesis of Glycylglycine via Hydrolysis of 2,5-Diketopiperazine

This method, based on the original synthesis by Fischer and Fourneau, involves the acid-catalyzed hydrolysis of glycine anhydride (2,5-diketopiperazine).[8]

Methodology:

-

Hydrolysis: Boil a suspension of 2,5-diketopiperazine in a solution of hydrochloric acid. The acid catalyzes the opening of the cyclic dipeptide.

-

Neutralization and Precipitation: After hydrolysis, carefully neutralize the solution with an alkali (e.g., sodium hydroxide) to the isoelectric point of glycylglycine (pH ~5.9). This will cause the glycylglycine to precipitate out of the solution.

-

Isolation and Washing: Collect the precipitated glycylglycine by filtration. Wash the solid with cold water and then with ethanol to remove any remaining impurities and salts.

-

Drying: Dry the purified glycylglycine in a vacuum oven.

-

Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, dissolve the purified glycylglycine in a minimal amount of water and add a stoichiometric amount of hydrochloric acid. The this compound can then be crystallized by the addition of a miscible organic solvent like ethanol or by slow evaporation of the solvent.

Caption: Synthesis of this compound.

Purification by Recrystallization

For high-purity applications, this compound can be further purified by recrystallization.

Methodology:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The addition of a less polar solvent in which the compound is insoluble, such as ethanol, can also promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Caption: Purification Workflow.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa values) of glycylglycine can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Place a known volume of the this compound solution in a beaker. Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

-

Titration: Add the standardized NaOH solution in small, known increments from a burette. After each addition, stir the solution to ensure homogeneity and record the pH reading once it stabilizes.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (for the carboxylic acid group) and the second pKa (for the amino group) can be determined from the inflection points of the curve.

Caption: pKa Determination Workflow.

Conclusion

This compound is a versatile and essential compound in the fields of biochemistry and pharmaceutical sciences. Its well-characterized chemical and physical properties, presented herein in a consolidated format, provide a solid foundation for its application in research and development. The detailed experimental protocols and workflow diagrams offer practical guidance for the synthesis, purification, and characterization of this fundamental dipeptide, empowering researchers to utilize it effectively in their laboratory endeavors.

References

- 1. This compound(13059-60-4) 1H NMR [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Glycine hydrochloride(6000-43-7) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(13059-60-4) 13C NMR spectrum [chemicalbook.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycylglycine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Glycylglycine Hydrochloride for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glycylglycine hydrochloride, a fundamental dipeptide widely utilized in biochemical research, drug development, and as a biological buffer. This document details two primary synthesis methodologies, complete with experimental protocols, quantitative data, and characterization analysis. Furthermore, it contextualizes the synthesis of this simple dipeptide within the broader field of peptide chemistry by discussing the crucial role of protecting groups in the synthesis of more complex peptides.

Introduction

Glycylglycine, the simplest dipeptide, is composed of two glycine amino acids linked by a peptide bond. Its hydrochloride salt is a stable, water-soluble compound essential for various biochemical applications. It serves as a foundational building block in peptide synthesis, a component in cell culture media, and a gentle buffer for biological systems. This guide presents two effective methods for its synthesis: the direct condensation of glycine followed by hydrolysis, and the classic hydrolysis of 2,5-diketopiperazine.

Synthesis Methodologies

Two principal routes for the synthesis of glycylglycine are detailed below, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

Method 1: Condensation of Glycine in Glycerol followed by Hydrolysis

This method involves the thermal condensation of glycine in a high-boiling point solvent, glycerol, to form the cyclic intermediate 2,5-diketopiperazine (glycine anhydride). This intermediate is then hydrolyzed under basic conditions, followed by neutralization and precipitation to yield glycylglycine. The final product can then be converted to its hydrochloride salt.

Step 1: Synthesis of 2,5-Diketopiperazine [1]

-

In a 100 mL flask equipped with a reflux condenser and a stirrer, add 30 mL of glycerol.

-

While stirring, add 12 g of pulverized glycine to the glycerol.[1]

-

Heat the mixture with stirring to 175-180°C and maintain this temperature for 50 minutes.[1]

-

Cool the reaction mixture to room temperature.

-

Add 12 mL of distilled water to the cooled mixture and store it in a refrigerator overnight.[1]

-

Collect the precipitated crude 2,5-diketopiperazine by suction filtration.

-

Wash the crude product with 50% ethanol.[1]

-

For further purification, the crude product can be recrystallized from water.

Step 2: Hydrolysis of 2,5-Diketopiperazine to Glycylglycine [1]

-

In a 250 mL round-bottomed flask, add 50 mL of 1 mol/L sodium hydroxide solution.

-

With stirring, add 5 g of the synthesized 2,5-diketopiperazine. Continue stirring at room temperature until the solid has completely dissolved.[1]

-

Add 25 mL of 2 mol/L hydrochloric acid to the solution to adjust the pH to 6.0.[1]

-

Concentrate the solution by evaporation to a volume of approximately 20 mL.[1]

-

Add 30 mL of 95% ethanol to the concentrated solution and place it in a refrigerator overnight to facilitate precipitation.[1]

-

Collect the precipitated glycylglycine by suction filtration.

-

Wash the product with 70% ethanol until the washings are free of chloride ions (tested with silver nitrate solution).[1]

Step 3: Formation of this compound

-

Dissolve the purified glycylglycine in a minimal amount of deionized water.

-

Add a molar equivalent of concentrated hydrochloric acid to the solution.

-

Cool the solution to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow for the synthesis of this compound via glycine condensation.

Method 2: Direct Hydrolysis of 2,5-Diketopiperazine

This is the historical method first reported by Emil Fischer and Ernest Fourneau in 1901.[2] It involves the direct acid-catalyzed hydrolysis of commercially available or pre-synthesized 2,5-diketopiperazine.

While the original 1901 publication lacks the detailed procedural information expected in modern chemical literature, the following protocol is based on the principles of acid-catalyzed peptide bond hydrolysis.

-

In a round-bottomed flask equipped with a reflux condenser, suspend 2,5-diketopiperazine in a solution of hydrochloric acid (e.g., 3-6 M).

-

Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis (this may range from several hours to overnight, and should be monitored by a suitable technique like TLC).

-

After completion, cool the reaction mixture.

-

The product, this compound, may crystallize upon cooling or after partial removal of the solvent under reduced pressure.

-

Recrystallize the crude product from a water/ethanol mixture to obtain purified this compound.

Workflow for the synthesis of this compound by direct hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis methods described.

| Parameter | Method 1: Glycine Condensation | Method 2: Direct Hydrolysis |

| Yield of 2,5-Diketopiperazine | 89%[1] | N/A |

| Yield of Glycylglycine | 81% (from 2,5-diketopiperazine)[1] | Dependent on reaction conditions |

| Melting Point of 2,5-Diketopiperazine | 300-302°C[1] | N/A |

| Melting Point of Glycylglycine | 258-260°C[1] | ~260-262°C (decomposition) |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in D₂O typically shows two singlets corresponding to the two non-equivalent methylene (-CH₂-) groups. The chemical shifts are approximately δ 4.06 ppm and δ 3.91 ppm.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amide and carboxylic acid functional groups. Key peaks include N-H stretching, C=O stretching (amide I and carboxylic acid), and N-H bending (amide II).

-

Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

The Role of Protecting Groups in Peptide Synthesis

While the synthesis of a simple dipeptide like glycylglycine can be achieved without the use of protecting groups, their application is fundamental to the synthesis of longer and more complex peptides. Amino acids are bifunctional molecules, containing both a reactive amino group (-NH₂) and a carboxylic acid group (-COOH). To form a specific peptide bond between two different amino acids, it is essential to temporarily block the reactive groups that are not intended to participate in the reaction.

-

Amino-Protecting Groups: These groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are attached to the N-terminus of an amino acid to prevent it from reacting.

-

Carboxyl-Protecting Groups: These are used to protect the C-terminus, often by converting the carboxylic acid to an ester.

The synthesis of complex peptides involves a cyclical process of:

-

Protecting the N-terminus of one amino acid and the C-terminus of another.

-

Activating the free carboxyl group of the N-protected amino acid.

-

Coupling the two amino acids to form a dipeptide.

-

Selectively removing one of the protecting groups to allow for the addition of the next amino acid.

This controlled, stepwise approach is the foundation of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic applications. The straightforward synthesis of glycylglycine, which does not require these protective steps, serves as a valuable introductory model in the field of peptide chemistry.

General logic of protected peptide bond formation.

Conclusion

The synthesis of this compound is a well-established and accessible process that provides a vital reagent for the scientific community. The two methods presented in this guide, the condensation of glycine in glycerol and the direct hydrolysis of 2,5-diketopiperazine, offer reliable routes to this important dipeptide. The choice of method may depend on factors such as the availability of starting materials, desired scale, and laboratory equipment. A thorough understanding of these synthetic pathways, coupled with an appreciation for the role of protecting groups in more advanced peptide synthesis, provides a solid foundation for researchers and professionals in the fields of biochemistry and drug development.

References

The Strategic Role of Glycylglycine Hydrochloride in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylglycine, the simplest dipeptide, and its hydrochloride salt, are fundamental building blocks in the intricate process of peptide synthesis. This technical guide provides an in-depth exploration of the role and application of Glycylglycine hydrochloride in both solid-phase and solution-phase peptide synthesis methodologies. It offers detailed experimental protocols, quantitative data on coupling efficiencies, and visual workflows to equip researchers and drug development professionals with the practical knowledge required for the successful incorporation of this dipeptide into complex peptide chains. The significance of the hydrochloride salt form in enhancing stability and handling is also elucidated, providing a comprehensive understanding of its utility in the synthesis of therapeutic and research-grade peptides.

Introduction: The Foundational Role of Glycylglycine in Peptide Architectures

Peptide synthesis is a cornerstone of modern biomedical research and drug development, enabling the creation of novel therapeutics, diagnostics, and research tools. At its core, peptide synthesis involves the sequential coupling of amino acids to form a polypeptide chain of a specific sequence. Glycylglycine (Gly-Gly), as the most basic dipeptide unit, serves as a versatile building block in this process.[1] Its hydrochloride salt form, this compound, offers advantages in terms of stability and solubility, making it a preferred reagent in many synthetic protocols.[2]

The incorporation of Gly-Gly motifs into peptide sequences can be crucial for introducing conformational flexibility, acting as a spacer arm, or mimicking endogenous peptide structures. This guide will delve into the technical nuances of utilizing this compound in the two primary methods of peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS).

The Significance of the Hydrochloride Salt in Peptide Synthesis

Amino acids and dipeptides are often supplied as hydrochloride salts to improve their stability and ease of handling compared to their free amine counterparts.[2] The protonated amine group in the hydrochloride salt is protected from unwanted side reactions and degradation. However, for the coupling reaction to proceed, the free amine must be regenerated in situ. This is typically achieved by the addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), which neutralizes the hydrochloride salt, liberating the nucleophilic amino group for peptide bond formation.[3]

Methodologies for Incorporating this compound

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis, where the peptide chain is assembled on an insoluble resin support.[4] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used approach in SPPS.[5]

The following diagram illustrates the cyclical nature of Fmoc-based SPPS.

References

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Glycylglycine Hydrochloride: An In-depth Technical Guide to its Function as a Biological Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylglycine, the simplest dipeptide, is a crucial component in numerous biological systems and a versatile tool in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of glycylglycine hydrochloride's function as a biological buffer, offering in-depth quantitative data, detailed experimental protocols, and visualizations of its role in various biological processes. Its zwitterionic nature, with two ionizable groups, allows it to buffer effectively in two distinct pH ranges, making it a valuable reagent for a wide array of applications, from enzyme kinetics and protein chemistry to cell culture and drug formulation.

Physicochemical Properties of Glycylglycine Buffer

This compound's utility as a biological buffer stems from its well-defined physicochemical properties. A thorough understanding of these characteristics is essential for its effective application in experimental design.

Quantitative Data Summary

The buffering capacity of glycylglycine is dictated by its pKa values, which are influenced by temperature. The following tables summarize the key quantitative data for glycylglycine as a biological buffer.

Table 1: pKa Values and Buffering Ranges of Glycylglycine

| pKa (at 25 °C) | Effective Buffering pH Range |

| pKa1 ≈ 3.14 | 2.5–3.8[1][2] |

| pKa2 ≈ 8.17 | 7.5–8.9[1][3] |

Table 2: Temperature Dependence of Glycylglycine pKa2

| Temperature (°C) | pKa2 | ΔpKa/°C |

| 25 | 8.17 | -0.016 |

| 37 | 7.98 | -0.016 |

Note: The temperature coefficient (ΔpKa/°C) indicates the change in pKa for each degree Celsius change in temperature. This is a critical consideration for experiments conducted at temperatures other than 25°C.

Interaction with Metal Ions

Glycylglycine can chelate metal ions, which can be a significant factor in experimental systems where metal ion concentration is critical. The stability of these complexes is described by the logarithm of the formation constant (log K).

Table 3: Stability Constants (log K) of Glycylglycine with Divalent Cations

| Metal Ion | log K1 | log K2 |

| Cu(II) | 5.85 | 4.88 |

| Ni(II) | 4.30 | 3.51 |

| Co(II) | 3.51 | 2.85 |

| Zn(II) | 3.48 | 3.17 |

| Mn(II) | 2.30 | - |

| Fe(II) | 3.5-3.8 | - |

| Mg(II) | Weak | - |

| Ca(II) | Weak | - |

Data compiled from various sources.[4][5][6][7][8][9] The stability of these complexes generally follows the Irving-Williams series.

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound is commonly used as a buffer.

Preparation of Glycylglycine Buffer

Objective: To prepare a stock solution of glycylglycine buffer at a desired pH and concentration.

Materials:

-

This compound (MW: 168.59 g/mol )

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate the required mass of this compound. For example, to prepare 1 L of a 0.1 M solution, weigh out 16.86 g of this compound.

-

Dissolve the this compound. Add the powder to approximately 800 mL of deionized water in a beaker and stir until fully dissolved.

-

Adjust the pH. While continuously monitoring with a calibrated pH meter, slowly add a concentrated solution of NaOH (e.g., 1 M or 10 M) to reach the desired pH within the alkaline buffering range (7.5-8.9). For the acidic range (2.5-3.8), use HCl to adjust the pH.

-

Bring to final volume. Once the desired pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Sterilization (optional). If required for cell culture or other sterile applications, filter-sterilize the buffer solution through a 0.22 µm filter.

-

Storage. Store the buffer solution at 4°C. For long-term storage, consider aliquoting and freezing.

Enzyme Inhibition Assay using Glycylglycine Buffer

Objective: To determine the inhibitory effect of a compound on enzyme activity using a continuous spectrophotometric assay buffered with glycylglycine.

Materials:

-

Enzyme solution (e.g., α-glucosidase)

-

Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Glycylglycine buffer (e.g., 50 mM, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the assay plate. In a 96-well plate, add 2 µL of each inhibitor dilution (or solvent for control wells).

-

Add the enzyme. Add 48 µL of the enzyme solution in glycylglycine buffer to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[10]

-

Initiate the reaction. Add 50 µL of the substrate solution in glycylglycine buffer to each well.

-

Monitor the reaction. Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals for a set period (e.g., 30 minutes).

-

Data analysis. Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.[10]

Peptide Uptake Assay in Caco-2 Cells

Objective: To study the transport of a peptide across a Caco-2 cell monolayer, a model of the intestinal epithelium, using glycylglycine as a model peptide or as a component of the transport buffer.

Materials:

-

Caco-2 cells cultured on Transwell® inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with glycylglycine or another buffer)

-

Test peptide

-

Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

-

Prepare Caco-2 monolayers. Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.

-

Prepare transport solutions. Dissolve the test peptide in the transport buffer at the desired concentration.

-

Apical to basolateral transport. Remove the culture medium from the apical (upper) and basolateral (lower) chambers of the Transwell® inserts. Add the transport solution containing the test peptide to the apical chamber and fresh transport buffer to the basolateral chamber.

-

Incubation. Incubate the plates at 37°C with gentle shaking.

-

Sample collection. At designated time points, collect samples from the basolateral chamber for analysis.

-

Quantification. Analyze the concentration of the test peptide in the collected samples using a validated analytical method.

-

Calculate permeability. Determine the apparent permeability coefficient (Papp) to quantify the transport rate across the cell monolayer.[11][12][13]

Visualizations of Biological Roles and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows where this compound plays a significant role.

Caption: Glycine transporter (GlyT) signaling at an inhibitory synapse.

Caption: Experimental workflow for a Caco-2 cell peptide transport assay.

Conclusion

This compound is a robust and versatile biological buffer with well-characterized physicochemical properties. Its dual buffering range, coupled with its biocompatibility, makes it an indispensable tool for researchers in biochemistry, cell biology, and pharmaceutical development. This guide has provided a detailed overview of its buffering characteristics, interactions with metal ions, and practical applications through detailed experimental protocols. The provided visualizations further illustrate its role in complex biological systems and experimental workflows. By understanding and applying the information presented herein, researchers can effectively utilize this compound to maintain stable experimental conditions and achieve reliable and reproducible results.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Biological Buffers [staff.ustc.edu.cn]

- 3. Gly-Gly Buffer | CAS 556-50-3 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 4. Log K, ΔH°, and ΔS° values for the interaction of glycinate ion with H+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ at 10, 25, and 40° - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+) and water coordination on the structure of glycine and zwitterionic glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological buffers pKa calculation [reachdevices.com]

- 8. publications.iupac.org [publications.iupac.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides | Food & Nutrition Research [foodandnutritionresearch.net]

- 13. Transport of free and peptide-bound glycated amino acids: synthesis, transepithelial flux at Caco-2 cell monolayers, and interaction with apical membrane transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycylglycine: A Technical Guide to its Discovery and Historical Background

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the discovery and historical context of glycylglycine, the simplest dipeptide. It details the seminal synthesis methods, presents key physicochemical data, and outlines the experimental protocols that marked its entry into the scientific world.

Introduction

Glycylglycine (Gly-Gly), the dipeptide formed from two glycine molecules, holds a significant place in the history of biochemistry and peptide science.[1][2] Its synthesis was a critical step in understanding the nature of the peptide bond and the structure of proteins.[3][4] This document traces the origins of glycylglycine, from early peptide synthesis concepts to its first successful isolation, providing a technical foundation for researchers in the field.

The Dawn of Peptide Synthesis: Theodor Curtius

Prior to the first synthesis of free glycylglycine, the groundwork for peptide bond formation was laid by Theodor Curtius. In 1882, Curtius achieved the first-ever synthesis of a protected dipeptide, benzoylglycylglycine.[5][6] This pioneering work was a proof of concept for the chemical linkage of amino acids.

A diagram illustrating the conceptual workflow of Curtius's groundbreaking synthesis is presented below.

References

- 1. Glycylglycine - Wikipedia [en.wikipedia.org]

- 2. discofinechem.com [discofinechem.com]

- 3. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Curtius Rearrangement [organic-chemistry.org]

The Role of Glycylglycine Hydrochloride in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylglycine, the simplest dipeptide, and its hydrochloride salt, are increasingly recognized for their significant involvement in cellular metabolism. Beyond its basic role as a constituent of proteins, glycylglycine hydrochloride serves as a source of glycine, a crucial amino acid in a myriad of metabolic pathways. This technical guide provides an in-depth exploration of the cellular uptake, metabolic fate, and signaling implications of this compound. It details its influence on central carbon metabolism, mitochondrial function, and key regulatory pathways such as mTOR and AMPK. This document synthesizes quantitative data from relevant studies, presents detailed experimental protocols for investigating its metabolic effects, and visualizes the associated cellular processes and workflows.

Introduction

Glycylglycine is a dipeptide composed of two glycine molecules linked by a peptide bond. Its hydrochloride salt is a highly water-soluble and stable form, making it suitable for use in a variety of biochemical and cell culture applications[1]. Once transported into the cell, glycylglycine is rapidly hydrolyzed into two molecules of glycine, which then enter the cellular glycine pool. Glycine is a non-essential amino acid that plays a pivotal role in numerous metabolic processes, including the synthesis of proteins, purines, glutathione, and heme[2]. It is also a key substrate for the mitochondrial glycine cleavage system (GCS), which is a major pathway for glycine catabolism and a crucial source of one-carbon units for biosynthesis[3].

Recent research has highlighted the therapeutic potential of modulating glycine levels in various pathological conditions, including metabolic syndrome, cancer, and neurological disorders[4][5]. This compound, as a direct precursor to intracellular glycine, is a valuable tool for studying these effects and holds promise as a therapeutic agent itself[6]. This guide will delve into the core metabolic pathways influenced by this compound and provide the necessary technical information for its investigation.

Cellular Uptake and Metabolism

Glycylglycine is transported into cells via specific peptide transporters, which are distinct from amino acid transporters[7]. Once inside the cell, it is rapidly hydrolyzed by intracellular dipeptidases into two molecules of glycine.

The metabolic fate of this glycine is diverse:

-

Protein Synthesis: Glycine is incorporated into newly synthesized proteins.

-

Glycine Cleavage System (GCS): In the mitochondria, glycine is catabolized by the GCS, producing carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This one-carbon unit is vital for the synthesis of nucleotides (purines and thymidylate) and other essential molecules[3].

-

Glutathione Synthesis: Glycine is one of the three amino acids required for the synthesis of the major intracellular antioxidant, glutathione.

-

Heme Synthesis: Glycine is a precursor for the synthesis of porphyrins, the building blocks of heme.

-

Creatine Synthesis: Glycine is involved in the synthesis of creatine, an important molecule for energy storage in muscle and brain tissue.

-

Gluconeogenesis: Glycine can be converted to serine, which can then enter the gluconeogenic pathway to produce glucose.

Below is a diagram illustrating the cellular uptake and primary metabolic pathways of glycylglycine.

References

- 1. CAS 13059-60-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. | Broad Institute [broadinstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. Glycylglycine in the development of bioactive peptide therapeutics [cds-bsx.com]

- 6. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Preliminary Investigations of Glycylglycine Hydrochloride in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylglycine hydrochloride, the simplest dipeptide's salt form, is a crucial reagent in various biochemical and enzymatic studies. This technical guide delves into its preliminary investigations in enzymatic reactions, focusing on its role as a substrate and its general utility in enzyme assays. This document provides a comprehensive overview of the kinetic parameters of an intestinal peptidase acting on glycylglycine, details the experimental protocols for such analyses, and discusses its broader applications in enzyme stabilization. The information is presented to be accessible and actionable for researchers, scientists, and professionals in drug development.

Introduction

This compound (Gly-Gly·HCl) is a dipeptide composed of two glycine molecules, presenting as a highly water-soluble, white crystalline powder.[1] Its zwitterionic nature, conferred by the presence of both a carboxyl and an amino group, allows it to act as a buffering agent across two distinct pH ranges: 2.5-3.8 and 7.5-8.9.[2][3] This property makes it a versatile component in numerous biochemical assays where maintaining a stable pH is critical for enzymatic activity and stability.[2][3] Beyond its role as a buffer, glycylglycine itself can serve as a substrate for peptidases and has been noted for its stabilizing effects on proteins, including enzymes.[4] This guide will explore the quantitative aspects of glycylglycine as an enzyme substrate and provide detailed methodologies for its investigation in enzymatic reactions.

Data Presentation: Kinetics of Intestinal Peptidase with Glycylglycine

Glycylglycine is a substrate for various peptidases. A kinetic study of an intestinal peptidase hydrolyzing glycylglycine to two molecules of glycine provides quantitative insights into the enzyme's efficiency. The data from such a study is summarized below.

Table 1: Kinetic Data for the Hydrolysis of Glycylglycine by Intestinal Peptidase

| Substrate Concentration [S] (mM) | Product Formed (μmol/min) | 1/[S] (mM⁻¹) | 1/v (min/μmol) |

| 1.5 | 0.21 | 0.667 | 4.76 |

| 2.0 | 0.24 | 0.500 | 4.17 |

| 3.0 | 0.28 | 0.333 | 3.57 |

| 4.0 | 0.33 | 0.250 | 3.03 |

| 8.0 | 0.40 | 0.125 | 2.50 |

| 16.0 | 0.45 | 0.063 | 2.22 |

Data sourced from publicly available kinetic studies.

Table 2: Calculated Kinetic Parameters for Intestinal Peptidase

| Kinetic Parameter | Value |

| Vmax (Maximum Velocity) | 0.50 μmol/min |

| Km (Michaelis Constant) | 2.15 mM |

These parameters were determined using a Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation. The Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, and the Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of enzymatic assays. The following protocol outlines the key steps for determining the kinetic parameters of an intestinal peptidase with glycylglycine as the substrate.

Materials and Reagents

-

Enzyme: Purified intestinal peptidase solution of known concentration.

-

Substrate: this compound (CAS: 6000-48-2).

-

Buffer: Krebs-Ringer bicarbonate buffer, pH adjusted to the optimal range for the enzyme (typically 7.5-8.5).

-

Reagents for product quantification: Ninhydrin reagent for the detection of glycine (the product of hydrolysis).

-

Instrumentation: Spectrophotometer, water bath or incubator, pH meter, micropipettes, and standard laboratory glassware.

Enzyme Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the assay buffer.

-

Create a series of substrate dilutions from the stock solution to achieve the final concentrations listed in Table 1.

-

Prepare the intestinal peptidase solution at the desired concentration in the assay buffer. Keep on ice.

-

-

Enzymatic Reaction:

-

For each substrate concentration, pipette the substrate solution into a reaction tube.

-

Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a specific volume of the enzyme solution to each tube.

-

Incubate the reaction mixtures for a fixed period (e.g., 10 minutes), ensuring the reaction rate is linear during this time.

-

Terminate the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid), which denatures the enzyme.

-

-

Quantification of Glycine:

-

Use the ninhydrin colorimetric method to determine the concentration of glycine produced.

-

Add ninhydrin reagent to the reaction mixtures and heat.

-

After cooling, measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.

-

Create a standard curve with known concentrations of glycine to quantify the amount of product formed in the enzymatic reactions.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each substrate concentration, expressed as μmol of product formed per minute.

-

Plot the data using the Lineweaver-Burk method (1/v versus 1/[S]).

-

Determine Vmax from the y-intercept (1/Vmax) and Km from the x-intercept (-1/Km) or the slope (Km/Vmax) of the linear regression.

-

Visualization of Experimental Workflow

The logical flow of the kinetic analysis can be visualized to provide a clear overview of the process.

Caption: Workflow for the kinetic analysis of intestinal peptidase.

Role of this compound in Enzyme Stabilization

In addition to its role as a substrate and buffer, this compound is often employed to enhance the stability of enzymes. While specific quantitative data on the stabilizing effects of this compound are not extensively available in the reviewed literature, the principle is based on the ability of small, neutral molecules to favorably interact with the protein surface and stabilize its native conformation. This can be particularly beneficial during protein purification, storage, and in the formulation of enzymatic assays to prevent denaturation and preserve catalytic function.[4] The mechanism is thought to involve preferential hydration and the exclusion of the additive from the protein's surface, which increases the energetic barrier for unfolding.

Conclusion

This compound is a multifaceted compound in the realm of enzymology. Its utility as a buffer is well-established, providing stable pH conditions essential for reliable enzymatic studies. The quantitative data and experimental protocols provided herein for the kinetic analysis of an intestinal peptidase with glycylglycine as a substrate offer a practical guide for researchers. While its role in enzyme stabilization is qualitatively acknowledged, further quantitative studies are needed to fully elucidate the concentration-dependent effects on enzyme stability and activity. This guide serves as a foundational resource for professionals engaged in the study and application of enzymatic reactions.

References

The Peptide Bond in Glycylglycine Hydrochloride: A Structural and Functional Keystone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylglycine, the simplest dipeptide, serves as a fundamental model for understanding the stereochemistry and reactivity of the peptide bond. In its hydrochloride salt form, glycylglycine hydrochloride provides a stable, crystalline compound amenable to detailed structural and spectroscopic analysis. The central peptide linkage (–CO–NH–) in this molecule is of paramount significance, as its characteristics underpin the structure of larger peptides and proteins, and inform the design of peptide-based therapeutics. This technical guide offers a comprehensive examination of the peptide bond's importance in this compound, presenting quantitative structural data, detailed experimental protocols for its characterization, and an overview of its relevance in drug development.

Physicochemical Properties and the Peptide Bond

This compound is a white crystalline solid, soluble in water, with the molecular formula C₄H₉ClN₂O₃. The presence of the hydrochloride salt ensures that the N-terminal amino group is protonated. The peptide bond itself is a rigid, planar unit due to the delocalization of electrons between the oxygen, carbon, and nitrogen atoms, resulting in a partial double bond character. This planarity is a defining feature that dictates the conformational possibilities of the peptide backbone.

Quantitative Structural Data

The precise geometry of the peptide bond in this compound has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles, providing a quantitative basis for understanding its structure.

| Parameter | Bond | Value (Å) | Bond Angle | Value (°) |

| Peptide Bond Length | C-N | 1.33 | O=C-N | 123.0 |

| Carbonyl Bond Length | C=O | 1.24 | Cα-C-N | 115.0 |

| C-N-Cα | 122.0 |

Data extracted from the crystal structure of this compound.

Experimental Protocols

The characterization of the peptide bond in this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

One common laboratory synthesis involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride).

Materials:

-

2,5-diketopiperazine

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Hydrolysis: Boil 2,5-diketopiperazine with concentrated hydrochloric acid under reflux for 1-2 hours. This cleaves the cyclic dipeptide to form glycylglycine.

-

Neutralization and Isolation: Cool the reaction mixture and neutralize it with a solution of sodium hydroxide.

-

Crystallization: Concentrate the neutralized solution by evaporation. Add ethanol to precipitate the this compound.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure crystals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the vibrational modes of the peptide bond.

Instrumentation:

-

FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample holder (e.g., KBr pellet press or ATR accessory).

Procedure:

-

Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands of the peptide group: the Amide I band (C=O stretching) around 1650 cm⁻¹ and the Amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in the peptide bond.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The chemical shifts of the α-protons and the amide proton provide information about the local electronic structure.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. The chemical shift of the carbonyl carbon is particularly sensitive to the conformation and hydrogen bonding of the peptide bond.

Significance in Research and Drug Development

The peptide bond in this compound serves as a crucial model for several areas of scientific inquiry:

-

Structural Biology: The planarity and defined geometry of the peptide bond in this simple dipeptide provide a foundational understanding for modeling the complex three-dimensional structures of proteins.

-

Drug Design and Delivery: Peptides are increasingly important as therapeutic agents due to their high specificity and low toxicity.[1] Understanding the stability and reactivity of the peptide bond is essential for designing peptide-based drugs with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[2] Glycylglycine itself can be incorporated into drug delivery systems to enhance solubility and bioavailability.[2]

-

Biochemical Research: Glycylglycine is used as a buffering agent in many biochemical assays and as a building block in the synthesis of more complex peptides.[3]

Visualizations

The following diagrams illustrate key workflows and concepts related to the study of this compound.

References

An In-depth Technical Guide on the Chemical Structure of Glycylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Glycylglycine hydrochloride, a dipeptide of significant interest in various scientific and pharmaceutical domains.

This compound is the hydrochloride salt of glycylglycine, the simplest dipeptide, formed from two glycine molecules.[1] Its structure and properties have been well-characterized by various analytical techniques, providing a solid foundation for its application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-[(2-aminoacetyl)amino]acetic acid;hydrochloride[2] |

| Molecular Formula | C4H9ClN2O3[2] |

| Molecular Weight | 168.58 g/mol [2] |

| CAS Number | 13059-60-4[2] |

| SMILES | C(NCC(O)=O)(CN)=O.Cl[1] |

| InChI Key | YHBAZQDEMYQPJL-UHFFFAOYSA-N[1] |

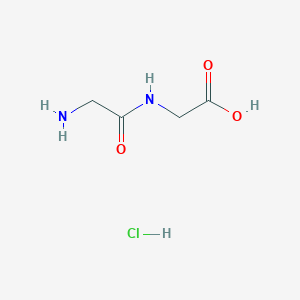

Structural Visualization

The fundamental structure of this compound comprises a dipeptide backbone with a hydrochloride salt.

Caption: 2D structure of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic space group P21/c.[3] The unit cell contains four molecules of the dipeptide hydrochloride and four molecules of water.[3]

Table 1: Unit Cell Parameters of this compound Monohydrate at 22°±3°C [3]

| Parameter | Value |

| a | 8.813 ± 0.003 Å |

| b | 9.755 ± 0.005 Å |

| c | 9.788 ± 0.003 Å |

| β | 104.10° ± 0.02° |

| Z (molecules/unit cell) | 4 |

| Space Group | P21/c |

| Calculated Density | 1.513 g/cm³ |

| Observed Density | 1.51 g/cm³ |

Table 2: Selected Bond Distances and Angles [3]

| Bond | Distance (Å) | Angle | Angle (°) |

| C(1)-N(1) | 1.488 | N(1)-C(1)-C(2) | 111.9 |

| C(1)-C(2) | 1.523 | C(1)-C(2)-N(2) | 115.8 |

| C(2)-N(2) | 1.331 | C(1)-C(2)-O(1) | 120.9 |

| C(2)-O(1) | 1.240 | N(2)-C(2)-O(1) | 123.3 |

| N(2)-C(3) | 1.450 | C(2)-N(2)-C(3) | 122.1 |

| C(3)-C(4) | 1.516 | N(2)-C(3)-C(4) | 113.2 |

| C(4)-O(2) | 1.245 | C(3)-C(4)-O(2) | 117.8 |

| C(4)-O(3) | 1.258 | C(3)-C(4)-O(3) | 117.0 |

| O(2)-C(4)-O(3) | 125.2 |

Note: Atom numbering is based on the crystallographic study by Parthasarathy (1969).

Experimental Protocols

A common method for synthesizing glycylglycine involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride).

Caption: Synthesis of Glycylglycine from Glycine.

The historical synthesis by Fischer and Fourneau involved boiling 2,5-diketopiperazine with hydrochloric acid.[4] A patented method describes the reaction of glycine in glycerol at 175-180°C to form 2,5-diketopiperazine, which is then hydrolyzed with NaOH and subsequently neutralized with HCl to a pH of 6.0 to yield glycylglycine.[5]

Single crystals of this compound suitable for X-ray diffraction can be obtained by the slow evaporation of an aqueous solution of this compound.[6] Purification can be achieved by recrystallization from 95% ethanol.[6][7]

The determination of the crystal structure of this compound involved the following key steps:[3]

-

Crystal Mounting: A suitable single crystal was mounted with its[3] axis along the φ axis of a goniostat.

-

Data Collection: Three-dimensional intensity data were collected using a G.E. XRD-3 diffractometer equipped with a goniostat. The stationary-crystal stationary-counter method was employed with Cu Kα radiation (λ = 1.54051 Å) up to a limit of 2θ = 140°.

-

Data Processing: The collected intensities were corrected for Lorentz and polarization factors.

-

Structure Solution and Refinement: The structure was solved and refined using Fourier and least-squares methods, resulting in a final R-value of 0.065.

References

- 1. CAS 13059-60-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H9ClN2O3 | CID 83095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Glycylglycine - Wikipedia [en.wikipedia.org]

- 5. CN101759767A - Method for synthesizing glycylglycine - Google Patents [patents.google.com]

- 6. This compound | 13059-60-4 [chemicalbook.com]

- 7. This compound CAS#: 13059-60-4 [amp.chemicalbook.com]

Methodological & Application

Step-by-step protocol for preparing Glycylglycine hydrochloride buffer.

Topic: Step-by-Step Protocol for Preparing Glycylglycine Hydrochloride Buffer

Introduction

Glycylglycine, the dipeptide of glycine, is a versatile and low-toxicity buffer widely used in biological and biochemical research.[1][2][3][4] It possesses two pKa values, making it an effective buffer in two distinct pH ranges: approximately 2.5 to 3.8 and 7.5 to 8.9.[1][4][5] This document provides a detailed protocol for the preparation of a this compound buffer, which is particularly useful for applications requiring a pH in the acidic range, such as in enzymatic assays, chromatography, and protein solubilization.[1][3]

Data Presentation

The following table summarizes the key quantitative data for the preparation of a 0.1 M this compound buffer.

| Parameter | Value |

| Reagent | Glycylglycine |

| Molecular Formula | C₄H₈N₂O₃ |

| Molecular Weight | 132.12 g/mol |

| pKa₁ (at 25°C) | 3.14 |

| pKa₂ (at 25°C) | 8.17 |

| Reagent | Hydrochloric Acid (HCl) |

| Concentration (Stock) | 1 M |

| Buffer Characteristics | |

| Final Concentration | 0.1 M |

| pH Range (Acidic) | 2.5 - 3.8 |

| Storage Conditions | 2-8°C |

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 0.1 M this compound buffer with a target pH within its acidic buffering range.

Materials:

-

Glycylglycine (MW: 132.12 g/mol )

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker

-

Graduated cylinder

-

Volumetric flask (e.g., 1 L)

Procedure:

-

Calculate the required amount of Glycylglycine: To prepare 1 liter of a 0.1 M Glycylglycine solution, weigh out 13.21 grams of Glycylglycine (0.1 mol/L * 132.12 g/mol * 1 L).

-

Dissolve the Glycylglycine: Add the weighed Glycylglycine to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the Glycylglycine is completely dissolved.

-

Adjust the pH: While continuously monitoring with a calibrated pH meter, slowly add 1 M HCl to the Glycylglycine solution. Add the acid dropwise as the pH approaches the desired value (e.g., pH 3.0).

-

Bring to final volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

-

Final pH check and storage: Invert the flask several times to ensure the solution is thoroughly mixed. Re-check the pH and make any final minor adjustments if necessary. The buffer is now ready for use. Store the buffer at 2-8°C.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of the this compound buffer.

References

Application Notes and Protocols for Utilizing Small Dipeptides in Protein Crystallization Screening

Topic: Exploring the Potential of Glycylglycine Hydrochloride and Other Small Dipeptides as Additives in Protein Crystallization Screening

Audience: Researchers, scientists, and drug development professionals engaged in protein crystallography.

Introduction

Obtaining well-diffracting crystals is often a significant bottleneck in structural biology. While traditional screening methods vary precipitants, buffers, and salts, the inclusion of small molecule additives can be a powerful strategy to overcome crystallization challenges. This document provides detailed application notes and protocols for the systematic screening of small dipeptides, such as this compound, as additives to promote protein crystallization.

Amino acids and their derivatives have been shown to positively influence protein crystallization by suppressing non-specific aggregation, shielding surface charges, and mediating crystal contacts.[1][2] Certain amino acids, like arginine and glutamic acid, can even have synergistic effects on protein solubility.[3][4] Dipeptides, as the simplest peptide units, offer a unique combination of charge, hydrophobicity, and hydrogen bonding potential that can be explored to expand the chemical space of crystallization screening. While this compound is not a widely documented component of commercial crystallization screens, its properties as a small, water-soluble dipeptide make it an interesting candidate for investigation as a crystallization additive.

The following protocols and notes provide a framework for researchers to systematically evaluate the impact of this compound and other small dipeptides on the crystallization of their target proteins.

Data Presentation: Screening Parameters for Dipeptide Additives

The following table summarizes key parameters to consider when screening for the effect of dipeptide additives like this compound.

| Parameter | Recommended Range | Rationale |

| Dipeptide Concentration | 10 mM - 200 mM | To explore a range from potential stabilizing effects at lower concentrations to gentle precipitating effects at higher concentrations. The optimal concentration is highly protein-dependent.[5] |

| Protein Concentration | 2 - 20 mg/mL | A standard range for initial crystallization screening. The optimal concentration may need to be adjusted in the presence of the dipeptide additive. |

| pH Range | 4.0 - 9.0 | To assess the effect of the dipeptide at different protonation states of the protein and the additive itself. |

| Precipitant Type | Polyethylene Glycols (PEGs), Salts (e.g., Ammonium Sulfate), Organic Solvents (e.g., MPD) | The effect of the dipeptide should be tested in the context of different precipitant types to identify synergistic or antagonistic effects. |

| Temperature | 4°C and 20°C | Temperature can significantly influence protein solubility and the kinetics of crystallization. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Objective: To prepare a sterile, high-concentration stock solution of this compound for use as an additive in crystallization screens.

-

Materials:

-

This compound (MW: 168.57 g/mol )

-

Ultrapure water

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

-

-

Procedure:

-

Prepare a 1 M stock solution of this compound by dissolving 168.57 mg in 1 mL of ultrapure water.

-

Gently vortex until the solid is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

-

Protocol 2: Additive Screening using the Hanging Drop Vapor Diffusion Method

This protocol describes how to screen the effect of this compound as an additive to a pre-existing crystallization condition (a "hit") or as a component in an initial screen.

-

Objective: To systematically evaluate the effect of varying concentrations of this compound on the crystallization of a target protein.

-

Materials:

-

Purified protein solution (2-20 mg/mL in a suitable buffer)

-

1 M this compound stock solution (from Protocol 1)

-

Crystallization reservoir solution (either from a commercial screen or a custom formulation)

-

24-well or 96-well crystallization plates

-

Siliconized glass cover slips or sealing tape

-

Pipettes and tips

-

-

Procedure:

-

Preparation of Additive-Containing Reservoir Solutions:

-

Prepare a series of reservoir solutions containing different final concentrations of this compound (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).

-

To do this, add the appropriate volume of the 1 M this compound stock solution to the base reservoir solution. For example, to make 1 mL of reservoir solution with 100 mM this compound, add 100 µL of the 1 M stock to 900 µL of the base reservoir solution.

-

-

Setting up the Crystallization Drops:

-

Pipette 500 µL of each reservoir solution (with varying this compound concentrations) into the wells of a 24-well crystallization plate.

-

On a clean cover slip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.

-

Carefully invert the cover slip and seal the well.

-

Repeat for all concentrations of this compound.

-

-

Incubation and Observation:

-

Incubate the plates at a constant temperature (e.g., 20°C).

-

Regularly observe the drops under a microscope over a period of several days to weeks, documenting any changes such as precipitation, phase separation, or crystal formation.

-

-

Visualizations

Caption: Workflow for screening dipeptide additives in protein crystallization.

Caption: Potential mechanisms of dipeptide additives in promoting crystallization.

References

- 1. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Applications of Glycylglycine Hydrochloride in Capillary Electrophoresis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylglycine, the dipeptide of glycine, and its hydrochloride salt are widely utilized in capillary electrophoresis (CE) as a versatile buffer component. Its zwitterionic nature across a broad pH range makes it an effective buffering agent, particularly in the analysis of biomolecules such as peptides and proteins. A key advantage of using zwitterionic buffers like glycylglycine is their low conductivity, even at high concentrations. This characteristic minimizes the generation of Joule heat during electrophoretic runs, allowing for the application of higher voltages, which in turn leads to faster and more efficient separations.

This document provides detailed application notes and protocols for the use of Glycylglycine hydrochloride in various capillary electrophoresis techniques, including Capillary Zone Electrophoresis (CZE) for peptide and protein analysis, Capillary Isoelectric Focusing (cIEF) for the characterization of protein charge variants, and specialized applications in metal-peptide complex analysis and chiral separations.

Application 1: Capillary Zone Electrophoresis (CZE) of Peptides and Proteins

This compound is an excellent choice as a background electrolyte (BGE) for the CZE analysis of peptides and proteins. Its buffering capacity at both acidic and neutral to slightly alkaline pH allows for the manipulation of the charge states of analytes, enabling effective separation based on their charge-to-size ratios.

Quantitative Data Summary

| Parameter | Application: Peptide Mapping | Application: Protein Purity Analysis |

| Analyte | Tryptic Digest of a Monoclonal Antibody | Recombinant Human Growth Hormone |

| Capillary | Fused Silica, 50 µm i.d., 60.2 cm total length | Fused Silica, 75 µm i.d., 57 cm total length |

| Background Electrolyte (BGE) | 50 mM Glycylglycine-HCl, pH 2.5 | 100 mM Glycylglycine, 50 mM NaCl, pH 8.5 |

| Voltage | 25 kV | -20 kV (reverse polarity) |

| Temperature | 25°C | 30°C |

| Injection | Hydrodynamic, 50 mbar for 5 s | Hydrodynamic, 0.5 psi for 5 s |

| Detection | UV Absorbance at 200 nm | UV Absorbance at 214 nm |

| Migration Time Range | 5 - 25 min | 8 - 15 min |

| Resolution (Rs) between critical pairs | > 1.5 | > 2.0 |

Experimental Protocol: CZE of a Tryptic Digest

-

Buffer Preparation (50 mM Glycylglycine-HCl, pH 2.5):

-

Dissolve 0.66 g of Glycylglycine in approximately 80 mL of deionized water.

-

Adjust the pH to 2.5 using 1 M HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Filter the buffer through a 0.22 µm syringe filter before use.

-

-

Capillary Conditioning:

-

Flush the new capillary with 1 M NaOH for 20 minutes.

-

Rinse with deionized water for 10 minutes.

-

Flush with 0.1 M HCl for 10 minutes.

-

Rinse with deionized water for 10 minutes.

-

Equilibrate with the BGE for 30 minutes.

-

Between runs, flush with 0.1 M NaOH for 2 minutes, water for 2 minutes, and BGE for 5 minutes.

-

-

Sample Preparation:

-

Lyophilized tryptic digest of the monoclonal antibody is reconstituted in 0.1% formic acid to a final concentration of 1 mg/mL.

-

Centrifuge the sample at 10,000 x g for 5 minutes to remove any particulates.

-

-

Electrophoresis:

-

Set the capillary temperature to 25°C.

-

Introduce the sample into the capillary using hydrodynamic injection at 50 mbar for 5 seconds.

-

Apply a separation voltage of 25 kV.

-

Monitor the separation by UV absorbance at 200 nm.

-

Visualization of the CZE Peptide Mapping Workflow

Application 2: Capillary Isoelectric Focusing (cIEF) of Monoclonal Antibodies

Glycylglycine can be used as a component in the formulation of ampholyte solutions for cIEF, contributing to the stability of the pH gradient and the solubility of proteins, especially for those with basic isoelectric points (pI).

Quantitative Data Summary

| Parameter | Value |

| Analyte | Monoclonal Antibody (mAb) |

| Capillary | Coated Fused Silica, 50 µm i.d., 30 cm total length |

| Anolyte | 200 mM Phosphoric Acid |

| Catholyte | 300 mM Sodium Hydroxide |

| Sample Matrix | 4% Carrier Ampholytes (pH 3-10), 1 M Urea, 50 mM Glycylglycine |

| Focusing | 30 kV for 10 minutes |

| Mobilization | Chemical (350 mM Acetic Acid) |

| Detection | UV Absorbance at 280 nm |

| pI Range of Charge Variants | 7.5 - 9.0 |

Experimental Protocol: cIEF of a Monoclonal Antibody

-

Reagent Preparation:

-

Anolyte (200 mM Phosphoric Acid): Dilute concentrated phosphoric acid in deionized water.

-

Catholyte (300 mM NaOH): Dissolve sodium hydroxide pellets in deionized water.

-

Sample Matrix: Prepare a stock solution containing 4% (v/v) carrier ampholytes (pH 3-10), 1 M urea, and 50 mM Glycylglycine in deionized water.

-

-

Sample Preparation:

-

Desalt the mAb sample using a suitable spin column to a final buffer of 20 mM Tris-HCl, pH 8.0.

-

Dilute the desalted mAb with the sample matrix to a final concentration of 0.5 mg/mL.

-

Add pI markers to the sample for calibration.

-

-

Capillary Conditioning (for a new coated capillary):

-

Rinse with deionized water for 5 minutes.

-

Condition with the sample matrix for 10 minutes.

-

-

Isoelectric Focusing and Mobilization:

-

Fill the capillary with the prepared sample.

-

Place the capillary ends in the anolyte and catholyte vials.

-

Apply a focusing voltage of 30 kV for 10 minutes.

-

Perform chemical mobilization by replacing the catholyte with 350 mM acetic acid and applying voltage.

-

Detect the focused protein bands by UV absorbance at 280 nm.

-

Visualization of the cIEF Method Development Logic

Application 3: Analysis of Metal-Peptide Complexes

Glycylglycine can be used as a background electrolyte for the separation of metal-peptide complexes. Its mild chelating properties and ability to maintain a stable pH are advantageous for preserving the integrity of these complexes during electrophoresis.

Quantitative Data Summary

| Parameter | Value |

| Analyte | Copper(II)-Glycylglycine Complex |

| Capillary | Fused Silica, 75 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 20 mM Glycylglycine-HCl, pH 5.0 |

| Voltage | 15 kV |